Diisononyl Phthalate-13C6,d4
Description
Significance of Stable Isotope Labeling in Environmental and Toxicological Chemistry Research
Stable isotope labeling is a powerful technique in which an atom in a molecule is replaced by one of its stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). metsol.comsymeres.comcreative-proteomics.com This substitution creates a compound that is chemically identical to its unlabeled counterpart but has a slightly greater mass. metsol.com This mass difference allows analytical instruments, particularly mass spectrometers, to distinguish the labeled compound from the naturally occurring unlabeled form. symeres.comacs.org
In environmental and toxicological chemistry, this technique is indispensable for several reasons:
Accurate Quantification: Labeled compounds serve as ideal internal standards in quantitative analysis. alfa-chemistry.com When added to a sample at a known concentration at the beginning of the analytical process, they experience the same sample preparation losses and instrumental variations as the target analyte. By measuring the ratio of the analyte to the labeled standard, researchers can accurately determine the concentration of the target compound, even in complex matrices like soil, water, or biological tissues. symeres.comalfa-chemistry.com
Metabolism and Pathway Tracing: Stable isotope-labeled compounds are invaluable for tracing the metabolic fate of chemicals within an organism. symeres.comnih.govacs.org By administering a labeled compound, scientists can track its absorption, distribution, metabolism, and excretion (ADME), and identify its various metabolites with high confidence. acs.orgnih.govacs.org This is crucial for understanding how a substance is processed in the body and for identifying potential biomarkers of exposure. nih.gov
Source Tracking and Environmental Fate: In environmental science, isotope labeling helps track pollutants from their source and monitor their movement and degradation in the environment. alfa-chemistry.comsilantes.com This aids in understanding the persistence and transformation of contaminants in ecosystems. symeres.com
The use of stable, non-radioactive isotopes offers a significant safety advantage over radioisotopes, making them suitable for a broader range of studies, including those involving human subjects. metsol.com
Diisononyl Phthalate (B1215562) (DINP) as a Model Compound for Environmental and Metabolic Studies
Diisononyl phthalate (DINP) is a high-molecular-weight phthalate that has been widely used as a plasticizer, primarily for polyvinyl chloride (PVC). acs.orgnih.gov Its function is to impart flexibility and durability to otherwise rigid plastics. solubilityofthings.com DINP is not a single chemical entity but rather a complex mixture of isomers of phthalic acid esters with branched nine-carbon alkyl chains. nih.govnih.gov
As a result of its extensive use, DINP is ubiquitous in both indoor and outdoor environments. industrialchemicals.gov.auresearchgate.net It leaches from consumer products and can be found in house dust, air, water, soil, and sediment. epa.govgreenfacts.orgcanada.ca This widespread presence leads to human exposure through various pathways. earthjustice.org The very ubiquity of DINP, however, creates significant analytical challenges. researchgate.net Laboratory analyses are prone to background contamination from plastic lab equipment, solvents, and ambient air, which can lead to false-positive results or overestimation of the compound's concentration in samples. researchgate.neteuropa.eu
Further complicating analysis, DINP exists as a complex mixture of isomers, which are difficult to separate chromatographically. gcms.cz Detecting and quantifying this compound at the low concentrations typically found in environmental and biological samples requires highly sensitive and specific methods. mdpi.com
| Product Category | Examples of Use | Environmental Compartment |
|---|---|---|
| Building & Construction | Vinyl flooring, wall coverings, roofing membranes, waterproofing | Indoor dust, Air |
| Automotive | Car interiors, underbody coatings, seals | Soil, Sediment |
| Electrical & Electronic | Wire and cable insulation, flexible PVC components | Surface Water |
| Consumer Goods | Toys, garden hoses, footwear | Wastewater |
| Industrial Applications | Adhesives, sealants, paints, lacquers, lubricants | Sewage Sludge |
This table provides examples of DINP applications and its resulting presence in various environmental systems. nih.govepa.govnih.govmarketresearch.com
To overcome the analytical hurdles associated with DINP, researchers employ isotopically labeled versions, such as Diisononyl Phthalate-13C6,d4. This specific labeling involves substituting six carbon atoms in the phthalate ring with carbon-13 and four hydrogen atoms on the ring with deuterium. The rationale for using such a labeled compound is twofold:
As an Internal Standard: In a technique known as isotope dilution mass spectrometry, a known amount of this compound is added to a sample before analysis. Because the labeled standard is chemically identical to the native DINP, it behaves the same way during extraction, cleanup, and instrumental analysis. The mass spectrometer, however, can distinguish between the labeled (heavier) and unlabeled (lighter) forms. By measuring the ratio of the native analyte to the labeled standard, an accurate quantification can be achieved, effectively nullifying the impact of sample loss during preparation and matrix effects during analysis. alfa-chemistry.comnih.gov This approach is considered the gold standard for the accurate measurement of environmental contaminants.
As a Tracer in Metabolic Studies: Administering a labeled version of DINP allows researchers to trace its path through a biological system without the confounding influence of background exposure from the environment. nih.gov For instance, a study used deuterium-labeled DINP to investigate its metabolism and excretion in a human volunteer. nih.gov This allowed for the unambiguous identification and quantification of DINP metabolites in urine, distinguishing them from the DINP the individual was exposed to from everyday sources. nih.gov This is critical for accurately determining excretion kinetics and identifying reliable biomarkers of exposure. nih.govacs.org
Research Objectives and Scope of Investigations Utilizing Labeled DINP
The primary research objective for using isotopically labeled DINP, including this compound, is to enable precise and reliable studies of its environmental fate and toxicology. The scope of these investigations is broad and includes:
Human Biomonitoring: Accurately measuring the levels of DINP and its metabolites in human samples (e.g., urine) to assess population-wide exposure. Labeled standards are essential for the validity of these large-scale surveys. nih.govcdc.gov
Metabolite Discovery: Identifying the full range of metabolites formed from DINP in vivo. nih.govacs.org Studies using labeled DINP have been instrumental in showing that oxidative metabolites are more abundant urinary biomarkers than the simple monoester metabolite, which had been previously underestimated. acs.orgnih.govnih.gov
Pharmacokinetic Studies: Determining the absorption, distribution, metabolism, and excretion kinetics of DINP in humans and laboratory animals. nih.gov This information is vital for risk assessment, as it helps to understand how long the substance and its metabolites remain in the body.
Environmental Fate and Transport: Using labeled DINP in controlled laboratory settings to study its degradation rates and partitioning behavior in different environmental compartments like soil and water. greenfacts.org
| Research Area | Objective | Key Finding Enabled by Labeled DINP | Citation |
|---|---|---|---|
| Human Metabolism | Identify and quantify urinary metabolites after oral administration. | Oxidative metabolites (OH-MINP, oxo-MINP, carboxy-MINP) are the major excretion products, far exceeding the simple monoester (MINP). | nih.gov |
| Exposure Marker Discovery | Filter and identify potential DINP exposure markers from complex biological data. | A signal mining algorithm using isotope tracing successfully identified multiple probable metabolite signals from thousands of peaks in LC-MS data. | nih.govacs.org |
| Biomonitoring Method Development | Develop robust analytical methods for quantifying exposure biomarkers in the general population. | Isotope-dilution tandem mass spectrometry allows for sensitive and accurate measurement of oxidative metabolites in urine samples. | nih.govcdc.gov |
| Toxicokinetics | Determine the fractional excretion of DINP metabolites. | A study with deuterium-labeled DINP helped determine the kinetics and fractional excretion of its primary and secondary urinary metabolites. | canada.ca |
This table summarizes key research findings where the use of labeled Diisononyl Phthalate was critical to the outcome.
Properties
Molecular Formula |
C₂₀¹³C₆H₃₈D₄O₄ |
|---|---|
Molecular Weight |
428.59 |
Synonyms |
1,2-(Benzene)dicarboxylic Acid 1,2-Diisononyl Ester-13C6,d4; Phthalic Acid-13C6,d4 Diisononyl Ester; Diisononyl Alcohol Phthalate-13C6,d4; Baylectrol 4200-13C6,d4; Diacizer DINP-13C6,d4; ENJ 2065-13C6,d4; JAY-DINP-13C6,d4; Jayflex DINP-13C6,d4; Monoc |
Origin of Product |
United States |
Synthetic Methodologies and Characterization of Isotope Labeled Diisononyl Phthalate Analogs for Research Applications
Chemical Synthesis Pathways for Diisononyl Phthalate (B1215562) Derivatives
The fundamental approach to synthesizing Diisononyl Phthalate (DINP) and its isotopically labeled analogs is through the esterification of phthalic anhydride with isononyl alcohol. This reaction can be catalyzed by acids or other agents to achieve high yields.
Esterification Reactions for Phthalate Synthesis
The synthesis of phthalate esters is a well-established chemical transformation. The primary industrial method for producing DINP involves the direct esterification of phthalic anhydride with isononyl alcohol. cnchemshop.comgst-chem.com This reaction is typically carried out at elevated temperatures, ranging from 180°C to 220°C. cnchemshop.com To drive the reaction to completion, the water formed as a byproduct is continuously removed. cnchemshop.com
Various catalysts can be employed to accelerate the reaction rate. Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used. cnchemshop.comresearchgate.net Non-acidic catalysts, including titanium-based compounds like tetra isopropyl titanate, have also been utilized, offering the advantage of avoiding neutralization and washing steps, thus reducing wastewater production. google.comgoogle.com The reaction proceeds in two stages: first, a rapid and irreversible formation of a monoester, followed by a slower, catalyst-dependent conversion to the diester. researchgate.net
An alternative, though less common, route is transesterification, where a different phthalate ester, such as dimethyl phthalate, is reacted with isononyl alcohol. cnchemshop.com
Considerations for Incorporating Stable Isotopes (13C, D) during Synthesis
The synthesis of Diisononyl Phthalate-13C6,d4 necessitates the use of isotopically labeled precursors: Phthalic Anhydride-13C6 and Isononyl Alcohol-d4. The core challenge lies in performing the esterification reaction under conditions that preserve the isotopic labels at their specific positions without scrambling or loss.
The general esterification principles described above are applicable. However, the choice of catalyst and reaction conditions must be carefully considered to avoid any side reactions that could compromise the isotopic integrity of the final product. For instance, strongly acidic or basic conditions at high temperatures could potentially lead to exchange of deuterium (B1214612) atoms if they are located at labile positions.
Isotopic Labeling Strategies for Targeted Research Objectives
The strategic placement of stable isotopes within a molecule is crucial for its intended application. Depending on the research question, different labeling patterns can be designed.
Regiospecific Isotopic Labeling Approaches (e.g., Phthalate Ring Labeling, Alkyl Chain Labeling)
For this compound, the labeling indicates that six carbon atoms and four deuterium atoms have been incorporated. A logical synthetic strategy would involve:
Phthalate Ring Labeling: The six 13C atoms are incorporated into the aromatic ring of the phthalic anhydride precursor. The synthesis of 13C-labeled phthalic anhydride can be achieved through various methods, including the oxidation of 13C-labeled naphthalene or o-xylene.
Alkyl Chain Labeling: The four deuterium atoms are incorporated into the isononyl alcohol precursor. The synthesis of deuterated alcohols can be achieved through methods such as the reduction of corresponding ketones or aldehydes with a deuterium source, or through H-D exchange reactions catalyzed by transition metals like palladium.
This regiospecific placement of isotopes allows for distinct applications. For example, 13C-labeling of the phthalate ring is useful for tracing the fate of the core phthalate structure in metabolic or environmental studies, while deuterium labeling of the alkyl chains can provide insights into the metabolism or degradation of the side chains.
Verification of Isotopic Purity and Enrichment
After the synthesis of this compound, it is imperative to verify the isotopic purity and the degree of isotopic enrichment. This is typically accomplished using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS) is a primary tool for determining the molecular weight of the labeled compound and confirming the incorporation of the desired number of heavy isotopes. High-resolution mass spectrometry can provide precise mass measurements, further confirming the elemental composition. The mass spectrum of the labeled compound will show a molecular ion peak shifted by +10 mass units (6 for the 13C atoms and 4 for the deuterium atoms) compared to the unlabeled analogue. The relative intensities of the isotopic peaks can be used to calculate the isotopic enrichment.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can confirm the location of the isotopes.
13C NMR: The presence of enriched 13C atoms will result in significantly enhanced signals for the labeled carbon atoms. The absence of signals at the natural abundance level for the labeled positions confirms high isotopic enrichment.
1H NMR: The integration of the proton signals will be reduced in the regions where deuterium has been substituted for hydrogen. The disappearance or significant reduction of signals at specific chemical shifts confirms the location of the deuterium labels.
2H (Deuterium) NMR: This technique can be used to directly observe the deuterium nuclei, providing further confirmation of their location and the success of the deuteration.
Analytical Characterization of Synthesized Labeled Compounds
A thorough analytical characterization is essential to confirm the identity, purity, and isotopic labeling of the synthesized this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of phthalates. amazonaws.comnih.gov The fragmentation pattern of phthalates in electron ionization (EI) mass spectrometry is well-characterized. A prominent fragment ion at m/z 149 is characteristic of many phthalate esters, corresponding to the protonated phthalic anhydride. amazonaws.comresearchgate.net For this compound, this fragment would be expected to shift to m/z 155 due to the six 13C atoms in the phthalic anhydride moiety. The molecular ion and other fragment ions containing the labeled portions of the molecule will also exhibit corresponding mass shifts.
Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for the analysis of labeled phthalates and their metabolites.
The following table summarizes the expected analytical data for this compound based on the characterization of unlabeled DINP.
| Analytical Technique | Expected Observations for this compound |
| Mass Spectrometry (GC-MS) | Molecular ion peak shifted by +10 amu compared to unlabeled DINP. |
| Characteristic fragment ion at m/z 155 (protonated Phthalic Anhydride-13C6). | |
| 1H NMR Spectroscopy | Signals for aromatic protons present. |
| Reduced integration or absence of signals at deuterated positions in the isononyl chains. | |
| 13C NMR Spectroscopy | Significantly enhanced signals for the six labeled carbons in the phthalate ring. |
| Signals for the carbons in the isononyl chains would be similar to unlabeled DINP. |
Spectroscopic Confirmation of Isotopic Incorporation
The successful synthesis of this compound necessitates unambiguous confirmation that the stable isotopes are present in the correct positions and quantities within the molecule. This is primarily achieved through mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry (MS): This technique is fundamental for verifying the mass shift corresponding to the isotopic labels. For this compound, the molecular weight is expected to increase by 10 atomic mass units compared to the unlabeled analog (6 for the 13C atoms and 4 for the deuterium atoms). High-resolution mass spectrometry (HRMS) provides precise mass measurements, allowing for the confirmation of the elemental composition and the degree of isotopic enrichment. The fragmentation pattern observed in the mass spectrum can also help confirm the location of the labels, particularly the 13C6-labeled benzene ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating molecular structure and confirming isotopic labeling.
¹³C NMR: In ¹³C NMR, the signals corresponding to the six carbon atoms in the benzene ring will be significantly enhanced due to the 13C enrichment, confirming the location of these labels. The chemical shifts of these carbons provide definitive evidence of their position within the aromatic ring.
¹H NMR: The incorporation of deuterium (d4) into the alkyl chains leads to a corresponding decrease in the intensity of specific proton signals in the ¹H NMR spectrum. The disappearance or reduction of signals associated with the four specific protons on the isononyl chains confirms the successful deuteration at the intended positions.
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, providing unequivocal proof of their incorporation and location within the alkyl side chains.
The combination of these spectroscopic techniques provides comprehensive evidence of the successful and specific incorporation of the stable isotopes, verifying the structural integrity of the this compound standard.
Table 1: Spectroscopic Data for Isotopic Incorporation Verification This table is illustrative and represents typical expected data for the specified compound.
| Technique | Parameter | Expected Observation for this compound | Purpose |
|---|---|---|---|
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Shift of +10 amu compared to the unlabeled standard. | Confirms overall isotopic enrichment (6 x ¹³C + 4 x ²H). |
| ¹³C NMR | Signal Intensity | Significant enhancement for signals in the aromatic region (~132 ppm). | Confirms the location of the ¹³C6 label on the phthalate backbone. |
| ¹H NMR | Signal Integration | Reduction in the integral value for specific signals in the alkyl region. | Confirms the location of the deuterium (d4) labels on the isononyl chains. |
Chromatographic Purity Assessment for Research Standards
For an isotopically labeled compound to be effective as an internal standard, its chemical and isotopic purity must be rigorously established. High purity ensures that measurements are not compromised by the presence of unlabeled material or other contaminants. Chromatographic techniques, particularly when coupled with mass spectrometry, are the primary methods for this assessment.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard method for analyzing phthalates. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column.
Chemical Purity: The resulting chromatogram can identify and quantify any impurities present. A high-purity standard will exhibit a single, sharp peak corresponding to the Diisononyl Phthalate isomers. The absence of significant extraneous peaks indicates high chemical purity.
Isotopic Purity: The mass spectrometer detector allows for the assessment of isotopic purity. By analyzing the mass spectrum of the analyte peak, the relative abundance of the desired labeled molecule (this compound) versus any unlabeled (M+0) or partially labeled analogs can be determined. High isotopic purity is crucial to prevent interference with the quantification of the native analyte.
Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or as an alternative to GC, LC-MS can be employed. The principle is similar, with separation occurring in the liquid phase before detection by MS. This method is also highly effective for confirming both chemical and isotopic purity.
The purity of a research standard is typically reported as a percentage. For instance, a standard might be certified as >99% chemically pure and have an isotopic enrichment of >99%. This level of quality is essential for its use in accredited analytical methods for regulatory monitoring and advanced research.
Table 2: Chromatographic Purity Assessment Parameters This table is illustrative and represents typical expected data for the specified compound.
| Technique | Parameter Assessed | Acceptance Criteria for a Research Standard | Significance |
|---|---|---|---|
| GC-MS / LC-MS | Chemical Purity | >98-99% | Ensures that the standard is free from other compounds that could interfere with analysis. |
| GC-MS / LC-MS | Isotopic Enrichment | >98-99% | Guarantees a minimal contribution from the standard to the native analyte signal, ensuring accurate quantification. |
| GC-FID | Peak Area Percentage | A single dominant peak representing >99% of the total area. | Provides a quantitative measure of the primary component's purity relative to other detectable impurities. |
Advanced Analytical Methodologies Employing Diisononyl Phthalate 13c6,d4 As a Research Standard
Internal Standard Applications in Quantitative Analysis
The fundamental principle behind using an internal standard is to add a known quantity of a compound that is chemically and physically similar to the analyte of interest to both the calibration standards and the unknown samples. This allows for the correction of variations that can occur during sample preparation, injection, and analysis. Stable isotope-labeled standards, such as Diisononyl Phthalate-13C6,d4, are considered the gold standard for this purpose. nih.govwaters.com
Mitigation of Matrix Effects and Analytical Variability in Complex Samples
Complex sample matrices, such as biological fluids (urine, blood), environmental samples (water, soil), and food products, contain a multitude of components that can interfere with the analysis of the target analyte. researchgate.net This interference, known as the matrix effect, can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. researchgate.netchromatographyonline.com
This compound, being isotopically labeled, co-elutes with the unlabeled Diisononyl Phthalate (B1215562) (DINP) during chromatographic separation and experiences nearly identical matrix effects. waters.com By calculating the ratio of the analyte response to the internal standard response, the variability introduced by the matrix can be effectively normalized, leading to more reliable and accurate results. researchgate.net Studies have shown that while matrix effects can cause significant ion suppression, the use of isotopically labeled internal standards can substantially reduce this impact. researchgate.net
Table 1: Impact of Internal Standard on Mitigating Matrix Effects
| Analytical Parameter | Without Internal Standard | With this compound |
|---|---|---|
| Signal Suppression | Can be significant and variable | Largely compensated for |
| Accuracy | Potentially compromised | Significantly improved |
| Precision | Lower due to variability | Higher due to normalization |
| Reliability of Results | Questionable in complex matrices | High |
Accuracy and Precision Enhancement in Trace Analysis
The quantification of trace levels of analytes presents a significant challenge due to the low signal-to-noise ratio and the increased potential for analytical variability. The use of this compound as an internal standard is crucial for enhancing both the accuracy (closeness to the true value) and precision (reproducibility of measurements) in such analyses. rsc.org
Because the internal standard is added at a known concentration at the beginning of the analytical workflow, it accounts for losses that may occur during sample extraction, cleanup, and concentration steps. Any loss of the native analyte is mirrored by a proportional loss of the labeled internal standard. This ensures that the final calculated concentration of the analyte is corrected for these procedural variations. Research has consistently demonstrated that 13C-labeled internal standards are superior to deuterium-labeled standards for analytical purposes, as they exhibit closer co-elution with the corresponding analyte. nih.govresearchgate.net
Table 2: Research Findings on Accuracy and Precision with Isotopically Labeled Standards
| Study Focus | Key Finding | Reference |
|---|---|---|
| Amphetamine Analysis | 13C-labeled internal standards performed better than deuterium-labeled ones. nih.govresearchgate.net | Berg et al. |
| Lipidomics | Biologically generated 13C-labeled internal standards significantly reduced analytical variations. rsc.org | Kim et al. |
Chromatographic Separation Techniques
The separation of Diisononyl Phthalate and its metabolites from other components in a sample is a critical step before detection and quantification. Liquid chromatography (LC) is the most widely used technique for this purpose, offering high resolution and compatibility with mass spectrometry (MS), the preferred detection method. bohrium.comresearchgate.net
Liquid Chromatography (LC) Approaches for Diisononyl Phthalate and Metabolite Separation
The choice of LC technique and column chemistry is vital for achieving optimal separation of DINP and its various metabolites, which can have similar chemical structures.
High-Performance Liquid Chromatography (HPLC) has been a workhorse in analytical laboratories for decades and is frequently employed for the analysis of phthalates. thermofisher.comgovst.edu Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, is the most common approach. govst.edu Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often necessary to achieve adequate separation of the various phthalate metabolites, which can range in polarity. govst.edumdpi.com
Table 3: Typical HPLC Parameters for Phthalate Analysis
| Parameter | Typical Setting |
|---|---|
| Column | C18 (Octadecylsilane) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a modifier like formic acid |
| Elution Mode | Gradient |
| Detection | UV or Mass Spectrometry (MS) |
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster separations and higher resolution compared to traditional HPLC. rsc.orgnih.gov This is particularly advantageous for the analysis of complex mixtures of phthalate metabolites, where baseline separation of isomers can be challenging. nih.gov The increased peak capacity of UHPLC systems enables the simultaneous analysis of a larger number of metabolites in a shorter amount of time, improving sample throughput. nih.gov Studies have demonstrated the successful application of UHPLC-MS/MS for the simultaneous analysis of numerous phthalate metabolites in biological samples. nih.gov
Table 4: Comparison of HPLC and UHPLC for Phthalate Analysis
| Feature | HPLC | UHPLC |
|---|---|---|
| Particle Size | 3-5 µm | < 2 µm |
| Analysis Time | Longer | Shorter |
| Resolution | Good | Excellent |
| Sample Throughput | Lower | Higher |
| System Pressure | Lower | Higher |
Application of Core-Shell Columns for Rapid Separation
High-performance liquid chromatography (HPLC) methods benefit significantly from the use of core-shell columns for the rapid separation of phthalates and their metabolites. rsc.orgnih.gov These columns, consisting of a solid, non-porous core surrounded by a porous shell of silica, offer higher separation efficiency and speed compared to traditional fully porous particle columns, while operating at lower backpressures. nih.govnih.gov This allows for faster analysis times, which is particularly advantageous for high-throughput screening of numerous samples. rsc.org
The enhanced performance of core-shell columns is attributed to the reduction of eddy diffusion and improved mass transfer of analytes. nih.gov In the context of phthalate analysis, a high-efficiency core-shell column can achieve rapid separation of various phthalate metabolites, a task that is comparable to methods using ultra-high-performance liquid chromatography (UHPLC). rsc.orgresearchgate.net For instance, a method developed for the determination of 18 different phthalate metabolites in human urine successfully utilized a core-shell column for fast and efficient separation. rsc.orgresearchgate.net The application of this compound as an internal standard in such methods allows for accurate quantification by compensating for any variations during sample preparation and analysis.
Table 1: Comparison of Column Technologies for Phthalate Analysis
| Feature | Core-Shell Columns | Fully Porous Particle Columns |
| Particle Structure | Solid core with a porous outer layer | Completely porous particle |
| Separation Efficiency | High | Standard |
| Analysis Time | Fast | Slower |
| Backpressure | Lower | Higher |
| Suitability | High-throughput analysis, complex matrices | Routine analysis |
Strategies for Phthalate Contamination Control in LC Systems
A significant challenge in the analysis of phthalates is their ubiquitous presence in the laboratory environment, leading to potential contamination of samples and analytical systems. researchgate.net Phthalates can leach from various plastic materials, including those used in laboratory equipment and consumables. researchgate.net Common sources of contamination in LC systems include solvents, solvent bottles, tubing, and even dust in the laboratory air. researchgate.netbiotage.com
To ensure accurate and reliable results, especially at low detection levels, rigorous contamination control strategies are essential. These strategies include:
Use of Phthalate-Free Consumables: Whenever possible, glassware should be used instead of plastic. If plastic consumables are unavoidable, it is crucial to select products certified as phthalate-free. researchgate.net
Solvent Purity: High-purity solvents are recommended. It is also advisable to check stock solvents for background levels of phthalates. biotage.com
System Cleaning: Regular and thorough cleaning of the LC system, including tubing and solvent reservoirs, is critical. researchgate.net An LC-MS system can be pre-cleaned by flushing the LC tubing to remove contaminants. researchgate.net
Dedicated Glassware and Solvent Bottles: Using dedicated glassware and solvent bottles specifically for phthalate analysis can help minimize cross-contamination. chromatographyonline.com It is recommended to rinse bottles with a high-quality organic solvent like methanol or acetonitrile before use. chromatographyonline.com
Procedural Blanks: Running procedural blanks alongside actual samples is a key practice to identify and quantify any background contamination. researchgate.net This allows for the subtraction of background levels from the sample results.
In-line Filters/Traps: Installing an isolator column or a trap between the solvent mixer and the autosampler can help to retain phthalate contaminants originating from the HPLC system, separating them chromatographically from the analytes of interest in the sample.
Gas Chromatography (GC) Methodologies for Volatile Phthalate Analysis
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phthalates. When coupled with mass spectrometry, it provides high sensitivity and selectivity for their detection and quantification.
Coupling with Isotope Ratio Mass Spectrometry (GC-IRMS) for Compound-Specific Isotope Analysis (CSIA)
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique that measures the ratio of stable isotopes (e.g., ¹³C/¹²C) within a specific compound. cpeo.org When coupled with gas chromatography (GC-IRMS), it allows for the determination of isotopic ratios of individual compounds in a complex mixture. enviro.wiki This technique can provide valuable information about the origin, formation, and degradation pathways of contaminants in the environment. cpeo.orgitrcweb.org
In CSIA, organic compounds eluting from the GC column are converted into simple gases, such as CO₂, before entering the isotope ratio mass spectrometer. siremlab.com The IRMS then precisely measures the isotopic ratios of these gases. itrcweb.org
The use of isotopically labeled standards, such as this compound, is fundamental in CSIA. These standards have a known and distinct isotopic signature, which allows them to be used as internal references for accurate quantification and for tracking the fate of the corresponding unlabeled compounds. While the primary application of CSIA is to study natural isotopic variations, the principles are directly applicable to tracer studies using labeled compounds. The distinct mass of this compound allows it to be clearly distinguished from its native counterpart and other compounds in a sample, making it an ideal tracer for environmental fate and transport studies.
GC-MS/MS for Enhanced Selectivity and Sensitivity
Gas chromatography-tandem mass spectrometry (GC-MS/MS) is a highly sensitive and selective method for the determination of phthalates in various matrices. nih.gov This technique involves the use of a triple quadrupole mass spectrometer, which allows for multiple reaction monitoring (MRM). nih.gov In MRM mode, a specific precursor ion of the target analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and then a specific product ion is monitored in the third quadrupole. nih.gov This process significantly reduces background noise and matrix interferences, leading to improved sensitivity and selectivity compared to single quadrupole GC-MS. nih.gov
For the analysis of Diisononyl Phthalate (DINP), specific precursor and product ions are selected for monitoring. For instance, a precursor ion of m/z 293 can be selected for DINP. nih.govagilent.com The use of this compound as an internal standard is crucial in GC-MS/MS analysis to correct for any variations in sample preparation and instrument response, thereby ensuring accurate quantification.
Table 2: GC-MS/MS Parameters for Diisononyl Phthalate Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Diisononyl Phthalate (DINP) | 293 | Not specified in search results |
Mass Spectrometric Detection and Data Processing Techniques
Mass spectrometry is an indispensable tool for the detection and structural elucidation of phthalates, offering high sensitivity and the ability to provide detailed molecular information.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Tandem mass spectrometry (MS/MS) is a powerful technique for both the structural elucidation and quantification of phthalates. nih.gov In MS/MS, ions of a specific mass-to-charge ratio (precursor ions) are selected and then fragmented to produce a series of product ions. The resulting fragmentation pattern is characteristic of the precursor ion's structure and can be used for identification. ingentaconnect.com
For phthalate esters, a common fragmentation pathway involves the formation of a characteristic ion at m/z 149, which corresponds to the protonated phthalic anhydride. researchgate.netchromatographyonline.comresearchgate.net This ion is a hallmark of many phthalates and is often used for their identification. researchgate.net However, for higher molecular weight phthalates like Diisononyl Phthalate (DINP), other fragment ions can also be prominent. In the case of DINP, the protonated molecule [M+H]⁺ at m/z 419 can be selected as the precursor ion, which then fragments to produce a product ion at m/z 149. nih.gov
The use of isotopically labeled standards like this compound is essential for accurate quantification in MS/MS methods. The labeled standard co-elutes with the unlabeled analyte but is distinguished by its higher mass. By monitoring the specific precursor-to-product ion transitions for both the analyte and the internal standard, precise and accurate quantification can be achieved.
Table 3: Common Mass Spectral Fragments of Phthalates
| Ion (m/z) | Description |
| 149 | Protonated phthalic anhydride, a characteristic fragment for many phthalates. researchgate.netresearchgate.net |
| 167 | Protonated phthalic acid. sciex.com |
| 279 | Mono phthalate fragment from the loss of an alkyl chain. researchgate.net |
Electrospray Ionization (ESI) and Electron Ionization (EI) Modes
In mass spectrometry, the choice of ionization technique is crucial for the analysis of phthalates. Electrospray ionization (ESI) is a soft ionization method that is well-suited for the analysis of a wide range of compounds, from polar to moderately nonpolar, including phthalates and their metabolites. chromatographyonline.com ESI minimizes molecular fragmentation, which is advantageous for preserving the molecular ion for accurate mass measurement. youtube.com It is the predominant ionization technique used in liquid chromatography-mass spectrometry (LC-MS) methods for analyzing DINP. nih.gov
Electron ionization (EI), conversely, is a hard ionization technique that imparts high energy, leading to extensive fragmentation of the analyte molecule. youtube.com While this detailed fragmentation provides structural information, EI is primarily coupled with gas chromatography (GC) and is less suitable for direct LC-MS applications. youtube.comcpsc.gov
The use of this compound as an internal standard is vital in both ESI and EI to mitigate matrix effects, where co-eluting substances can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. researchgate.net Since stable-isotope-labeled standards like this compound co-elute with their unlabeled counterparts and experience identical matrix effects, their inclusion allows for reliable correction and accurate measurement. thermofisher.com
Multiple Reaction Monitoring (MRM) for Targeted Analysis
Multiple Reaction Monitoring (MRM) is a highly selective and sensitive targeted analysis technique performed on triple quadrupole mass spectrometers. nih.gov It is widely employed for the quantification of specific compounds, such as DINP and its metabolites, within complex biological or environmental matrices. researchgate.netnih.gov In an MRM experiment, the first quadrupole selects a specific precursor ion (the molecular ion of the target analyte), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole is set to monitor for a specific, characteristic fragment ion, also known as a product ion. nih.gov
This two-stage mass filtering significantly enhances the signal-to-noise ratio, allowing for the detection of trace-level concentrations. For DINP, a common MRM transition monitors the protonated molecule [M+H]⁺ as the precursor ion and a dominant fragment ion, such as the phthalic anhydride ion, as the product ion. researchgate.net The high specificity of MRM allows for the reliable quantification of analytes even in the presence of interfering compounds. researchgate.net The use of this compound as an internal standard in MRM assays is standard practice to correct for any variability during sample processing and analysis. nih.gov
| Phthalate | Abbreviation | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z |
|---|---|---|---|
| Dimethyl phthalate | DMP | 195 | 163 |
| Diethyl phthalate | DEP | 223 | 149 |
| Dibutyl phthalate | DBP | 279 | 149 |
| Benzyl (B1604629) butyl phthalate | BBP | 313 | 149 |
| Bis(2-ethylhexyl) phthalate | DEHP | 391 | 167 |
| Di-n-octyl phthalate | DNOP | 391 | 149 |
| Diisononyl Phthalate | DINP | 419 | 149 |
This table provides illustrative MRM transitions; optimal transitions are instrument-dependent and require empirical optimization.
High-Resolution Mass Spectrometry (HRMS) in Metabolomics and Environmental Analysis
High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in the fields of metabolomics and environmental analysis for the comprehensive profiling of chemical exposures. nih.gov HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with very high precision, enabling the differentiation of compounds with the same nominal mass but different elemental compositions. thermofisher.com This capability is crucial for identifying unknown metabolites of xenobiotics like DINP in complex biological samples. nih.gov In one study, an LC-HRMS-based metabolomics approach successfully identified 14 DINP metabolites as potential exposure markers in a rat model, with eight of these being previously unreported. longdom.org
Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) Platforms
Two of the most prominent HRMS platforms are the Orbitrap and Quadrupole-Time-of-Flight (Q-TOF) mass spectrometers. thermofisher.com The Orbitrap mass analyzer is renowned for its exceptional mass resolution and accuracy. thermofisher.comlcms.cz Research on DINP has utilized LTQ/Orbitrap HRMS datasets to explore and identify exposure markers from liver enzyme incubations. longdom.org This platform provides the high-quality data necessary for untargeted metabolomics workflows aimed at discovering novel biomarkers of phthalate exposure. nih.govresearchgate.netnih.gov
Q-TOF instruments also provide high resolution and accurate mass measurements and are frequently used for both screening and quantification of environmental contaminants and their metabolites. thermofisher.commetabolomics.blog Both Orbitrap and Q-TOF systems deliver the performance required for confident qualitative and quantitative analysis in a single instrument, streamlining analytical workflows. thermofisher.com
Accurate Mass Measurement and Elemental Composition Determination
A key advantage of HRMS platforms is their ability to perform accurate mass measurements, typically with errors in the low parts-per-million (ppm) range. chromatographyonline.comlcms.cz This high accuracy allows for the unambiguous determination of a molecule's elemental composition. By comparing the experimentally measured accurate mass to the theoretical masses of all possible elemental formulas, the correct formula for an unknown metabolite can be determined with a high degree of confidence. This is a fundamental step in the structural elucidation of novel biotransformation products of DINP.
Computational Approaches for Signal Mining and Metabolite Identification
The vast and complex datasets generated by HRMS necessitate the use of sophisticated computational approaches for data processing and interpretation. nih.gov These tools are designed to filter signals from instrumental and biological background noise and to pinpoint features that are related to the exposure of interest. nih.gov Research on DINP has successfully employed several data processing techniques to mine HRMS data for potential metabolites. nih.govlongdom.org
| Technique | Principle | Application in DINP Research |
|---|---|---|
| Signal Mining Algorithm with Isotope Tracing (SMAIT) | Filters signals by tracing patterns derived from stable isotope-labeled precursors. nih.gov | Effectively filtered 13 probable DINP metabolite signals from over 8,800 peaks in LC-MS data. nih.gov |
| Mass Defect Filtering (MDF) | Uses the difference between a compound's exact mass and its nominal mass to selectively filter for classes of compounds. | Used in combination with other techniques to identify 14 confirmed DINP metabolites. nih.govlongdom.org |
| XCMS | A web-based platform for chromatogram alignment, peak detection, and statistical analysis of metabolomics data. | Applied as part of an untargeted metabolomics workflow to find potential DINP exposure markers. nih.govlongdom.org |
Isotope Pattern Filters (IPF)
Isotope Pattern Filtering (IPF) is a powerful computational strategy for identifying molecules that contain a specific isotopic signature. msmetrix.commsmetrix.com When a stable isotope-labeled standard such as this compound is used in a metabolomics study, its metabolites will retain the isotopic label. The IPF algorithm is designed to search the raw HRMS data for peaks that exhibit the characteristic mass difference and intensity ratio of the labeled and unlabeled isotopes. msmetrix.commsmetrix.com This approach is conceptually similar to the "isotope tracing" used in the SMAIT algorithm. nih.gov By specifically targeting the unique isotopic signature of the standard, IPF can rapidly and sensitively detect potential metabolites in highly complex datasets, significantly reducing the time required for manual data review and minimizing the number of false positives. msmetrix.commsmetrix.comnih.gov
Mass Defect Filtering (MDF)
Mass Defect Filtering (MDF) is a data reduction technique that leverages the fact that the mass defect of a metabolite typically remains within a narrow range relative to its parent compound. nih.gov A large portion of the parent compound's structure is often conserved during biotransformation, meaning the mass defect change between the parent drug and its metabolites will be limited, usually within ±50 milli-Daltons (mDa). nih.govsemanticscholar.org This principle allows for the selective filtering of ions from high-resolution mass spectrometry data that are likely metabolite candidates, effectively reducing data complexity. nih.gov
In the context of Diisononyl Phthalate (DINP) metabolite studies, MDF is employed to screen for potential biotransformation products. By using this compound as a standard, researchers can define a precise mass defect window for expected metabolites. The workflow involves incubating the target compound with liver enzymes, followed by analysis with high-resolution liquid chromatography-mass spectrometry (LC-MS). nih.govsemanticscholar.org The MDF software then processes the data, retaining signals within the predefined mass defect range and excluding extraneous ions. nih.gov This results in an MDF-processed chromatogram that highlights probable metabolite peaks with a signal-to-noise ratio typically greater than three. nih.gov
While MDF can significantly reduce the number of interfering ions, its true positive rate can be relatively low, around 10%. nih.gov To enhance the efficacy of this method, it is often combined with other techniques, such as stable isotope tracing. nih.gov In one study comparing different metabolomics approaches, MDF alone identified 83 probable DINP metabolite signals from a complex dataset. nih.govsemanticscholar.org
Table 1: Comparison of Metabolite Signals Identified by Different Analytical Approaches
| Analytical Approach | Probable DINP Metabolite Signals Identified |
|---|---|
| Mass Defect Filtering (MDF) | 83 |
| Signal Mining Algorithm with Isotope Tracing (SMAIT) | 16 |
| XCMS | 139 |
| Signals Mined by All Three Approaches | 14 |
Data sourced from studies on DINP metabolite discovery. nih.govsemanticscholar.org
Signal Mining Algorithm with Isotope Tracing (SMAIT)
The Signal Mining Algorithm with Isotope Tracing (SMAIT) is a sophisticated statistical approach designed to efficiently identify metabolite signals from complex LC-MS datasets by utilizing stable isotope-labeled standards. nih.govacs.org This method relies on tracing signals derived from precursors labeled with stable isotopes, such as this compound. nih.gov The core of the SMAIT strategy involves incubating varying concentration ratios of the native compound (DINP) and its isotope-labeled form with liver enzymes to generate metabolites. nih.govacs.org
The SMAIT software package then processes the resulting LC-MS data in three main steps:
Isotopic Pair (IP) Finding : This step mines the data for signals that exhibit the specific mass shift corresponding to the native and the isotope-labeled compounds. nih.govsemanticscholar.org
IP Response Ratio (IPRR) : The algorithm calculates the response ratios of the identified isotopic pairs.
IPRR Correlation Analysis : This final step identifies the isotopic pairs whose response ratios correlate with the expected concentration ratios of the native and labeled standards used in the incubation. semanticscholar.org
This approach provides higher confidence in mining metabolite signals compared to conventional isotope-labeling methods that often rely on a fixed 1:1 ratio, which can be skewed by analytical variations and matrix interference. nih.gov By using varied labeling ratios, SMAIT can effectively filter probable metabolite signals. For instance, in a study on DINP, SMAIT successfully filtered 13 probable metabolite signals from a total of 8,867 peaks in the LC-MS data. nih.govacs.org Further analysis confirmed that seven of these signals were structurally related to DINP metabolites and could serve as effective exposure markers. nih.gov
Table 2: Potential DINP Metabolite Signals Identified by SMAIT
| m/z of Potential Metabolite Signal |
|---|
| 279.1 |
| 293.1 |
| 305.1 |
| 307.1 |
| 321.1 |
| 365.1 |
| 375.1 |
These signals were proposed as potential markers for DINP exposure. nih.gov
Non-Targeted Isotope Analysis (NTIA) in Complex Environmental Matrices
Non-Targeted Isotope Analysis (NTIA) is an emerging technique used to study the isotopic composition of a wide range of unknown compounds within a complex sample. ntu.ac.uk This method is particularly valuable for environmental monitoring, where it can provide insights into the sources and fate of pollutants. researchgate.net When applied to environmental matrices such as river water or wastewater treatment plant effluent, NTIA, often performed using gas chromatography-isotope ratio mass spectrometry (GC-IRMS), can reveal the isotopic signatures (e.g., δ¹³C values) of numerous organic compounds simultaneously. ntu.ac.ukntu.ac.uk
The use of an isotopically labeled standard like this compound in NTIA serves as a crucial quality control and reference point. While NTIA aims to analyze all detectable compounds, the inclusion of a labeled standard with a known isotopic composition helps to validate the analytical process and ensure the accuracy of the isotope ratio measurements for the unknown compounds.
Research combining Compound Specific Isotope Analysis (CSIA) and NTIA has been applied to phthalates in aquatic systems. ntu.ac.ukntu.ac.uk In such studies, water samples are collected and processed through solid phase extraction (SPE) before analysis by GC-IRMS. ntu.ac.uk NTIA can return over 100 compounds, and their aggregate δ¹³C values often align with published values for total organic carbon (TOC) isotope analysis, which are typically between -25‰ and -29‰. ntu.ac.uk However, NTIA provides a much more detailed picture, demonstrating significant heterogeneity in the δ¹³C values of individual compounds within the volatile SPE-extractable fraction, with values ranging from −26.8‰ to −44.3‰ in one study of river water. ntu.ac.ukresearchgate.net This heterogeneity provides a rich dataset for understanding the biogeochemical processes affecting organic compounds in the environment.
Table 3: List of Compounds
| Compound Name | Abbreviation |
|---|---|
| Diisononyl Phthalate | DINP |
| This compound | |
| Mass Defect Filtering | MDF |
| Signal Mining Algorithm with Isotope Tracing | SMAIT |
| Non-Targeted Isotope Analysis | NTIA |
| Compound Specific Isotope Analysis | CSIA |
| Liquid Chromatography-Mass Spectrometry | LC-MS |
| Gas Chromatography-Isotope Ratio Mass Spectrometry | GC-IRMS |
| Total Organic Carbon | TOC |
Environmental Fate and Transport Research of Diisononyl Phthalate Enhanced by Isotopic Tracing
Biodegradation Pathways and Kinetics in Environmental Compartments
Biodegradation is a primary route for the removal of DINP from aquatic and terrestrial environments. epa.gov The process involves the breakdown of the complex diester molecule by microorganisms into simpler, less harmful substances.
The microbial metabolism of phthalate (B1215562) esters like DINP, under both aerobic and anaerobic conditions, initiates with the hydrolysis of the ester bonds. regulations.gov
Aerobic Degradation : In the presence of oxygen, the degradation begins with enzymatic hydrolysis, which cleaves one ester linkage to form the monoester, monoisononyl phthalate (MINP), and a corresponding isononyl alcohol. regulations.govindustrialchemicals.gov.au A second enzymatic hydrolysis step results in the formation of phthalic acid and another isononyl alcohol molecule. regulations.gov The phthalic acid then undergoes further degradation through hydroxylation, forming intermediates like 3,4-dihydroxy phthalate or 4,5-dihydroxy phthalate, which eventually leads to ring cleavage and the formation of protocatechuate. regulations.gov This intermediate is then funneled into central metabolic pathways, ultimately leading to mineralization into carbon dioxide and water. epa.gov
Anaerobic Degradation : In the absence of oxygen, the initial hydrolysis steps to phthalic acid are similar. researchgate.net However, the subsequent degradation of the aromatic phthalate ring follows a different pathway. The process is initiated by thioesterification with coenzyme A (CoA), followed by decarboxylation to form benzoyl-CoA, a central intermediate in the anaerobic degradation of many aromatic compounds. researchgate.net This pathway avoids the use of oxygen-dependent enzymes. researchgate.net
The complete biodegradation of complex molecules like DINP is often carried out by synergistic microbial consortia rather than single microbial species. nih.govresearchgate.net Different microorganisms within the consortium perform specialized roles in the degradation pathway.
Research has identified several bacterial genera capable of degrading DINP as part of a consortium. A consortium of saline soil bacteria demonstrated high efficiency in DINP degradation, containing genera such as Serratia sp., Methylobacillus sp., Achromobacter sp., Pseudomonas sp., Stenotrophomonas sp., Methyloversatilis sp., Delftia sp., and Brevundimonas sp. nih.govproquest.comipicyt.edu.mx Methyloversatilis, in particular, has been identified as a potentially crucial genus in the degradation process. researchgate.netresearchgate.net The individual species may be responsible for different steps, from the initial hydrolysis of DINP to the subsequent breakdown of intermediates like phthalic acid and isononyl alcohol. nih.gov This division of labor allows for a more efficient and complete breakdown of the parent compound. nih.gov
The stepwise breakdown of DINP results in several identifiable intermediate products before its ultimate mineralization. Isotopic tracing with labeled compounds like Diisononyl Phthalate-13C6,d4 is instrumental in confirming these pathways.
The primary degradation pathway involves de-esterification. industrialchemicals.gov.aunih.gov
Diisononyl Phthalate (DINP) is first hydrolyzed to Monoisononyl Phthalate (MINP) and Isononyl alcohol . industrialchemicals.gov.aunih.gov
MINP is further hydrolyzed to Phthalic Acid and another molecule of Isononyl alcohol . industrialchemicals.gov.aunih.gov
Studies have also identified other metabolites, suggesting simultaneous degradation pathways. In one study using a bacterial consortium, metabolites included monoisononyl phthalate, methyl nonyl phthalate, iso-nonanol, and dimethyl phthalate, indicating that degradation occurs through both de-esterification and β-oxidation. nih.govproquest.com Under aerobic conditions, the ultimate end products of complete biodegradation are carbon dioxide (CO2) and water. epa.gov
| Parent Compound | Primary Intermediates | Other Identified Metabolites | Ultimate End Products (Aerobic) |
|---|---|---|---|
| Diisononyl Phthalate (DINP) | Monoisononyl Phthalate (MINP), Phthalic Acid, Isononyl alcohol | Methyl nonyl phthalate, Dimethyl phthalate | Carbon Dioxide (CO2), Water (H2O) |
The rate of DINP biodegradation is influenced by environmental conditions such as pH, temperature, and the initial concentration of the contaminant. nih.govnih.gov Degradation kinetics for DINP often follow a first-order model. nih.gov
A study using a consortium of saline soil bacteria found the optimal conditions for DINP degradation to be a pH of 7.0 and a temperature of 31°C. nih.govproquest.com Under these conditions, with an initial DINP concentration of 500 mg L⁻¹, 99% biodegradation was achieved in 168 hours. nih.govproquest.com The degradation followed a first-order kinetic model, with a calculated half-life of 12.76 hours. nih.govproquest.com In another study, the bacterium Sphingobium chungbukense showed a maximum specific degradation rate of 4.12 mg DINP L⁻¹ h⁻¹. nih.gov
Environmental half-lives can vary significantly depending on the medium. In water, studies have reported half-lives ranging from 10.3 days to longer periods, with ultimate biodegradation reaching 57 to 84 percent after 28 days. epa.gov
| Study System | Conditions | Kinetic Model | Half-Life (t½) | Reference |
|---|---|---|---|---|
| Saline Soil Bacterial Consortium | pH 7.0, 31°C, 500 mg/L DINP | First-Order | 12.76 hours | nih.gov |
| Aquatic Environments (General) | Varied | Not specified | 10.3 days | epa.gov |
Abiotic Transformation Processes
While biodegradation is a major fate process, abiotic (non-biological) processes such as hydrolysis can also contribute to the transformation of DINP in the environment, albeit typically at a slower rate.
Hydrolysis is an abiotic process that involves the reaction of a substance with water. For DINP, this process breaks the ester bonds, mirroring the initial step of biodegradation but without microbial enzymes. regulations.gov It is a two-step process: the first step creates the monoester (MINP) and an alcohol, and the second step yields phthalic acid and a second alcohol molecule. regulations.gov
The rate of hydrolysis for phthalate esters is highly dependent on pH. regulations.gov
Under alkaline conditions (e.g., pH 8 to 10), the hydrolysis rate is significantly faster.
Under acidic to neutral conditions (pH 4 to 7), the rate is substantially slower. regulations.gov
The structure of the phthalate also plays a role; as the length of the alkyl chain increases, the hydrolysis half-life also increases. regulations.gov For long-chain phthalates like DINP, abiotic hydrolysis is generally not considered a major degradation mechanism under typical environmental pH conditions compared to biodegradation. regulations.gov For a similar long-chain phthalate, DEHP, the hydrolysis half-life at pH 8 and 30°C was calculated to be over 100 years. regulations.gov An estimated base-catalyzed second-order hydrolysis rate constant for DINP corresponds to half-lives of 3.4 years at a pH of 7 and 125 days at a pH of 8. nih.gov
| Condition | Estimated Half-Life | Reference |
|---|---|---|
| pH 7 | 3.4 years | nih.gov |
| pH 8 | 125 days | nih.gov |
Photodegradation Studies in Aqueous and Atmospheric Phases
While biological degradation is considered the primary mechanism for the loss of phthalate esters in the environment, abiotic processes such as photolysis also contribute to their transformation. regulations.govepa.gov Photodegradation, the breakdown of compounds by light, is a relevant pathway in sunlit surface waters and the atmosphere. However, studies have indicated that direct photodegradation in aquatic systems may not be a significant process for the environmental degradation of phthalate esters. regulations.gov
The use of this compound is critical in these studies to track the formation of specific photoproducts. Researchers can introduce the labeled compound into controlled aquatic or atmospheric simulation chambers and expose it to specific wavelengths of light. By using techniques like liquid chromatography-mass spectrometry (LC-MS), they can distinguish the ¹³C-labeled degradation products from the complex background matrix. This allows for the precise calculation of photodegradation rates and the identification of transformation products, such as the monoester form, monoisononyl phthalate. epa.gov
Table 1: Hypothetical Photodegradation Rate Constants for this compound
| Environmental Phase | Light Condition | Half-life (t₁/₂) | Rate Constant (k) |
| Aqueous (Simulated Surface Water) | Simulated Sunlight | 150 hours | 0.0046 h⁻¹ |
| Atmospheric (Gas Phase) | UV-A (365 nm) | 48 hours | 0.0144 h⁻¹ |
Environmental Partitioning and Distribution Studies
Understanding where a contaminant like DINP accumulates in the environment is key to assessing its potential impact. Due to its chemical properties, DINP is expected to primarily partition to soil and sediment. epa.gov Isotopic labeling with this compound provides a powerful tool to quantify this partitioning behavior accurately.
Phthalate esters are strongly hydrophobic and tend to adsorb to organic matter in soil and sediments. regulations.gov To quantify this, scientists determine the organic carbon-water (B12546825) partition coefficient (Log K_oc). Studies involving this compound involve adding a known amount of the labeled compound to a slurry of water and a specific soil or sediment type. After a period of equilibration, the concentrations of the labeled phthalate in both the water and solid phases are measured. The isotopic label ensures that the measurements reflect only the compound added in the experiment, providing highly accurate K_oc values essential for environmental modeling.
Table 2: Sample Sorption Coefficients (K_oc) Determined Using this compound
| Matrix Type | Organic Carbon Content (%) | Log K_oc |
| River Sediment | 2.5 | 5.3 |
| Agricultural Soil | 1.8 | 5.1 |
| Sandy Loam | 0.9 | 4.8 |
The movement of phthalates from soil or water into the atmosphere via volatilization is a significant transport pathway that can lead to their widespread distribution. uni-hamburg.deugr.es Quantifying the rate of volatilization is challenging due to low concentrations and atmospheric mixing. By applying this compound to a soil or water surface in a controlled chamber, researchers can measure the flux of the labeled compound into the air over time. This method allows for the determination of key parameters like the Henry's Law constant, which helps predict the compound's tendency to partition between air and water and its potential for long-range atmospheric transport.
Compound-Specific Isotope Analysis (CSIA) in Environmental Research
Compound-Specific Isotope Analysis (CSIA) is an advanced analytical technique used to determine the isotopic composition (e.g., the ratio of ¹³C to ¹²C) of individual compounds within a sample. sethnewsome.org This provides a "fingerprint" that can reveal information about the compound's origin and the degradation processes it has undergone. researchgate.net The use of intentionally synthesized, labeled compounds like this compound complements and enhances CSIA studies.
In controlled laboratory experiments, known as microcosm studies, this compound can be introduced to environmental samples (e.g., soil, water with microbial communities) to trace its biodegradation. nih.gov As microorganisms break down the labeled phthalate, they produce labeled metabolites. nih.gov Analytical methods can then track the disappearance of the parent compound and the appearance of its ¹³C-labeled degradation products, confirming the metabolic pathway.
For source apportionment, CSIA is typically used to distinguish between different sources of an unlabeled contaminant based on subtle variations in their natural isotopic signatures. However, this compound can be used as a tracer to quantify the contribution of a specific, known discharge. For example, by adding the labeled compound to a simulated industrial effluent, its pathway and dilution can be tracked upon entering a larger water system, helping to model and manage pollution from specific point sources.
During chemical and biological reactions, molecules containing lighter isotopes (like ¹²C) tend to react slightly faster than those with heavier isotopes (¹³C). This process, known as isotopic fractionation, causes the remaining, undegraded pool of the compound to become progressively enriched in the heavier isotope. nih.govresearchgate.net
By studying the degradation of this compound, which has a known and artificially high ¹³C content, scientists can precisely measure the kinetic isotope effects associated with specific transformation pathways. Observing the change in the ¹³C/¹²C ratio of the residual labeled compound as it degrades allows for the calculation of an enrichment factor (ε). This factor is characteristic of a particular degradation mechanism (e.g., aerobic vs. anaerobic biodegradation) and can be used in field studies to identify which processes are acting on the contaminant plume. nih.gov
Biotransformation and Metabolic Pathway Elucidation Using Diisononyl Phthalate 13c6,d4 in Model Systems
In Vitro Metabolic Studies for Pathway Characterization
In vitro models are essential tools for characterizing the metabolic pathways of xenobiotics like DINP without the complexities of a whole-organism system.
Liver subcellular fractions, such as microsomes and S9 fractions, are widely used to investigate the metabolism of foreign compounds. mercell.comspringernature.comresearchgate.net Microsomes are rich in Phase I enzymes, particularly cytochrome P450 (CYP450), while the S9 fraction contains both microsomal and cytosolic enzymes, enabling the study of both Phase I and Phase II metabolic reactions. springernature.commdpi.com
In the context of DINP, incubating Diisononyl Phthalate-13C6,d4 with liver microsomes or S9 fractions allows for the identification of primary and secondary metabolites. nih.gov The use of these systems helps in determining the rate of metabolism and identifying the specific enzymes involved in the biotransformation process. mercell.comnih.gov For instance, studies have utilized these in vitro systems to explore the formation of various DINP metabolites. nih.gov
Table 1: Key Liver Enzyme Systems in Xenobiotic Biotransformation
| Enzyme System | Primary Location | Key Enzymes | Metabolic Reactions Catalyzed |
| Microsomes | Endoplasmic Reticulum | Cytochrome P450 (CYP450), Flavin-containing monooxygenases (FMOs), Uridine 5'-diphospho-glucuronosyltransferases (UGTs) | Phase I (oxidation, reduction, hydrolysis), Phase II (glucuronidation) |
| S9 Fraction | Cytosol and Microsomes | CYPs, FMOs, UGTs, Sulfotransferases (SULTs), Glutathione S-transferases (GSTs) | Comprehensive Phase I and Phase II reactions |
Cell culture models provide a more integrated system for studying xenobiotic metabolism, reflecting the cellular environment more closely than subcellular fractions. neurolipidomics.com Human cell lines, such as the H295R adrenal carcinoma cells, are used to study the effects of compounds on steroidogenesis and other metabolic pathways. nih.gov
For DINP, cell culture models can be used to profile the metabolites formed within the cell and to assess the biological activity of both the parent compound and its metabolites. researchgate.netmdpi.com By exposing cells to this compound, researchers can track the formation and fate of various metabolites, providing insights into the complete metabolic pathway within a cellular context. neurolipidomics.com
Identification of Major Metabolites and Oxidative Products
The metabolism of DINP proceeds through a series of reactions, leading to the formation of several key metabolites.
The initial step in the biotransformation of DINP is the hydrolysis of one of its ester linkages, resulting in the formation of Monoisononyl Phthalate (B1215562) (MINP). nih.govnih.govsemanticscholar.orgresearchgate.netaminer.orggreenfacts.org This reaction can be catalyzed by esterases present in various tissues, including the gut and liver. researchgate.net MINP is considered a primary metabolite of DINP. nih.govresearchgate.netoaepublish.com
Following the formation of MINP, further metabolism occurs through oxidative pathways. nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org These reactions, primarily mediated by CYP450 enzymes, introduce functional groups onto the alkyl side chain of MINP. This leads to the formation of a variety of secondary oxidative metabolites, including:
Mono(hydroxyisononyl) phthalate (MHINP) nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org
Mono(oxoisononyl) phthalate (MOINP) nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org
Mono(carboxyisooctyl) phthalate (MCIOP) nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org
These oxidative metabolites are generally more water-soluble than MINP and are the major urinary metabolites of DINP found in both rats and humans. nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org
Table 2: Major Oxidative Metabolites of Diisononyl Phthalate
| Metabolite | Abbreviation | Formation Pathway |
| Mono(hydroxyisononyl) phthalate | MHINP | Hydroxylation of the isononyl side chain of MINP |
| Mono(oxoisononyl) phthalate | MOINP | Oxidation of a hydroxyl group on the isononyl side chain of MINP |
| Mono(carboxyisooctyl) phthalate | MCIOP | Oxidation of the isononyl side chain of MINP leading to a carboxyl group |
The final phase of DINP metabolism involves conjugation reactions, which further increase the water solubility of the metabolites, facilitating their elimination from the body. researchgate.netuomus.edu.iqdrughunter.com The most common conjugation reaction for phthalate metabolites is glucuronidation. researchgate.netnih.gov
During glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to the phthalate metabolite. nih.gov Studies have shown that oxidative metabolites of DINP, such as MOINP and MHINP, are excreted in urine in both their free and glucuronidated forms. nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org For example, MOINP is predominantly excreted as a glucuronide conjugate, while MHINP is found in similar proportions in both free and glucuronidated forms. nih.govnih.govsemanticscholar.orgresearchgate.netaminer.org This process is a critical step in the detoxification and excretion of DINP metabolites. researchgate.netnih.gov
Application of Labeled DINP for Tracing Metabolic Fates
The use of isotopically labeled compounds, such as this compound (DINP-13C6,d4), represents a powerful tool in the field of toxicology and pharmacology for meticulously tracing the metabolic fate of xenobiotics. Stable isotope labeling, in conjunction with sensitive analytical techniques like mass spectrometry, allows for the unambiguous identification and quantification of a compound and its metabolites within complex biological matrices. This approach overcomes the significant challenge of distinguishing between the administered compound and structurally similar endogenous molecules or background contaminants.
The incorporation of stable isotopes, such as Carbon-13 (¹³C) and Deuterium (B1214612) (²H or d), into the DINP molecule creates a version that is chemically identical to the unlabeled compound but has a distinct, higher molecular weight. This mass difference serves as a unique signature, enabling researchers to follow the absorption, distribution, metabolism, and excretion (ADME) of the labeled DINP with high specificity and precision. This technique is particularly crucial for phthalates like DINP, which are ubiquitous environmental contaminants, making it essential to differentiate experimental exposure from background levels.
Differentiating Endogenous vs. Exogenous Metabolites
A primary application of DINP-13C6,d4 in metabolic studies is the clear differentiation between metabolites originating from the administered dose (exogenous) and those that may be present from other sources or are structurally similar to endogenous compounds. In instances where structurally identical metabolites could potentially be formed through both endogenous and exogenous pathways, stable isotope labeling is an indispensable tool. nih.gov By exposing a model system, such as laboratory animals, to the labeled carcinogen, any resulting metabolites will carry the stable isotope tag. nih.gov This allows them to be readily distinguished from endogenously produced species by their molecular weight. nih.gov
This is particularly relevant in untargeted metabolomics, where the goal is to identify all measurable metabolites in a biological sample. The use of labeled precursors helps to confirm the biosynthetic origin of novel metabolites. nih.gov In the context of DINP, this ensures that the metabolic pathways being elucidated are a direct result of the administered compound and not confounded by pre-existing, unlabeled phthalate metabolites from environmental exposure. For example, a study on 1,3-butadiene utilized this principle by exposing rats to deuterated butadiene (BD-d6) to accurately quantify both endogenous (d0) and exogenous (d6) metabolites and DNA adducts. digitellinc.com This methodology allows for a precise assessment of the metabolic fate of the exogenous compound, free from the interference of background levels of similar endogenous molecules. digitellinc.com
Elucidating Primary and Secondary Metabolic Pathways
The use of isotopically labeled DINP is instrumental in the comprehensive elucidation of its primary and secondary metabolic pathways. Primary metabolism of DINP typically involves hydrolysis of one of the ester linkages to form the monoester, mono-isononyl phthalate (MINP). nih.gov This is followed by secondary metabolism, where the aliphatic side chain of MINP is oxidized to produce a variety of hydroxylated, carboxylated, and oxo-metabolites. nih.govnih.gov
Studies utilizing stable isotope-labeled DINP precursors have been pivotal in identifying these downstream metabolites. nih.gov In one such study, a signal mining algorithm with isotope tracing (SMAIT) was used to efficiently filter probable DINP metabolite signals from a vast number of peaks in LC-MS data obtained from in vitro incubations with liver enzymes and in vivo studies in rats. nih.govresearchgate.net This approach successfully identified 13 probable DINP metabolite signals, seven of which were confirmed as DINP structure-related metabolites. nih.govresearchgate.net These findings underscore the efficacy of using labeled compounds to navigate complex metabolic landscapes and identify novel metabolites.
The identified metabolites provide a detailed roadmap of the biotransformation of DINP. The primary metabolite, MINP, is often found at lower concentrations in urine compared to the more abundant secondary oxidative metabolites. nih.gov This indicates that MINP is rapidly further metabolized. nih.gov The elucidation of these pathways is critical for selecting the most relevant and sensitive biomarkers for human exposure assessment.
Below is a table summarizing the potential DINP metabolite signals identified using stable isotope-labeled precursors in a rat model.
| Probable DINP Metabolite Signal (m/z) |
| 279.1 |
| 293.1 |
| 305.1 |
| 307.1 |
| 321.1 |
| 365.1 |
| 375.1 |
Data sourced from a study utilizing stable isotope-labeled DINP precursors in rats. nih.govresearchgate.net
Physiologically Based Pharmacokinetic (PBPK) Modeling with Labeled Compounds (for model development in non-human systems)
Physiologically Based Pharmacokinetic (PBPK) modeling is a mathematical tool used to simulate the absorption, distribution, metabolism, and excretion of chemicals in the body. nih.govresearchgate.net These models are invaluable for understanding the internal dose of a substance at a target tissue and for extrapolating data across different species and exposure scenarios. nih.govresearchgate.net The development and validation of robust PBPK models for DINP in non-human systems are significantly enhanced by the use of isotopically labeled compounds like DINP-13C6,d4.
The data generated from in vivo studies using labeled DINP provide critical parameters for building and refining PBPK models. For instance, a study involving the oral administration of [phenyl-U-¹⁴C]DINP to mice allowed for the determination of its pharmacokinetic profile. nih.gov The concentrations of the parent compound and its metabolites in various tissues and excreta over time, which can be accurately measured using the labeled compound, are used to estimate key model parameters such as:
Absorption rates: The rate at which DINP is absorbed from the gastrointestinal tract.
Tissue partition coefficients: The relative distribution of DINP and its metabolites between blood and different tissues.
Metabolic clearance rates: The efficiency of the liver and other organs in metabolizing DINP into its primary and secondary metabolites. nih.govresearchgate.net
Excretion rates: The speed at which the metabolites are eliminated from the body, typically through urine and feces.
A PBPK model for DINP has been developed for pregnant rats, which was adapted from existing models for other phthalates like DEHP and DBP. nih.govresearchgate.net This model incorporated data on the hydrolysis of DINP and the hepatic oxidative metabolism of its monoester. nih.govresearchgate.net The use of labeled compounds in generating such kinetic data ensures the accuracy and reliability of the model predictions. nih.govresearchgate.net The resulting PBPK model for DINP was shown to be reliable over a wide range of exposure levels in the pregnant rat. nih.govresearchgate.net
Applications of Diisononyl Phthalate 13c6,d4 As a Reference Standard and Tracer in Comprehensive Research
Analytical Quality Control and Method Validation in Environmental Monitoring
In environmental monitoring, the accurate measurement of pollutants like DINP is essential for assessing exposure and ensuring regulatory compliance. Diisononyl Phthalate-13C6,d4 plays a crucial role as an internal standard in the quality control and validation of analytical methods for detecting DINP in environmental samples such as water, soil, and air.
The use of an isotopically labeled standard is fundamental for correcting variations that can occur during sample preparation and analysis. These variations may include sample loss during extraction and cleanup, as well as matrix effects in the analytical instrument. By adding a known amount of this compound to a sample at the beginning of the analytical process, scientists can accurately quantify the native DINP concentration by comparing the analytical response of the native compound to that of the labeled standard.
Method validation studies for the analysis of phthalates in environmental matrices often report performance metrics such as recovery, precision, and limits of detection. While specific data for this compound is not extensively published, the following table illustrates typical validation results for the analysis of DINP using an isotopically labeled internal standard in various environmental samples.
| Matrix | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Quantification (LOQ) |
|---|---|---|---|---|
| Water | GC-MS/MS | 95 - 105 | < 10 | Low ng/L |
| Soil/Sediment | LC-MS/MS | 90 - 110 | < 15 | Low µg/kg |
| Indoor Dust | GC-MS | 85 - 115 | < 15 | µg/g |
This table presents illustrative data based on typical performance of analytical methods for phthalates using isotopically labeled internal standards.
Isotopic Dilution Mass Spectrometry for Highly Accurate Quantification
Isotopic Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides the highest level of accuracy and precision for the quantification of chemical compounds. oup.com The use of this compound is integral to the application of IDMS for the analysis of DINP.
In IDMS, a known amount of the isotopically labeled standard (this compound) is added to the sample, creating an "isotopically diluted" mixture. This mixture is then analyzed by mass spectrometry, which can differentiate between the native DINP and the labeled standard based on their mass difference. The ratio of the signals from the native and labeled compounds is used to calculate the exact concentration of the native DINP in the original sample.
This technique is particularly valuable for the analysis of complex environmental and biological samples where matrix interferences can significantly impact the accuracy of other quantification methods. oup.com The co-elution of the analyte and the internal standard in chromatographic systems ensures that any matrix effects influence both compounds equally, thus canceling out potential errors.
The accuracy of IDMS is demonstrated by the close agreement between the measured and true values of a certified reference material. The following table shows representative data on the accuracy and precision of DINP quantification in a certified reference material using IDMS with an isotopically labeled internal standard.
| Certified Reference Material | Certified DINP Concentration (µg/g) | Measured DINP Concentration (µg/g) | Accuracy (%) | Precision (RSD, %) |
|---|---|---|---|---|
| Polymer Matrix | 150 ± 5 | 148.5 | 99.0 | 2.5 |
| Sediment | 25.2 ± 1.1 | 24.9 | 98.8 | 3.1 |
This table presents illustrative data based on typical performance of IDMS for phthalate (B1215562) analysis.
Forensic and Source Identification Studies in Environmental Science
In environmental forensics, identifying the source of contamination is a key objective. Stable isotope analysis can be a powerful tool for tracing the origin of pollutants. While the stable carbon and hydrogen isotope ratios of the native DINP can provide clues about its manufacturing process or geographic origin, the accurate quantification of DINP is a prerequisite for any source apportionment based on concentration profiles.
This compound is essential for obtaining the highly accurate concentration data needed in such forensic studies. By using this internal standard, researchers can confidently compare DINP levels at different locations to identify pollution hotspots and track the movement of contaminants in the environment.
For instance, in a scenario with multiple potential sources of DINP contamination in a river, water and sediment samples would be collected upstream and downstream of each potential source. The precise quantification of DINP, facilitated by this compound, would allow for the creation of a detailed concentration map to pinpoint the primary contributor(s) to the pollution.
Development of Novel Analytical Techniques for Complex Mixtures
The development of new and improved analytical methods for the detection of contaminants in increasingly complex mixtures is an ongoing area of research. Diisononyl Phthalate is itself a complex mixture of isomers, which can make its separation and quantification challenging. semanticscholar.org
This compound serves as an invaluable tool in the development and validation of these novel analytical techniques. Researchers developing new chromatographic separation methods, mass spectrometric detection techniques, or sample preparation procedures can use this labeled standard to assess the performance and reliability of their new methods.
For example, when developing a new high-resolution mass spectrometry method for the isomer-specific analysis of DINP, this compound can be used to confirm the identity of the different isomers and to ensure their accurate quantification. The following table provides a hypothetical comparison of a newly developed analytical method against a standard method, with performance validated using an isotopically labeled internal standard.
| Performance Metric | Standard Method (GC-MS) | Novel Method (LC-HRMS) |
|---|---|---|
| Analysis Time (minutes) | 25 | 15 |
| Limit of Detection (ng/mL) | 0.5 | 0.1 |
| Isomer Separation | Partial | Complete |
| Accuracy (CRM Recovery %) | 98.5 | 99.2 |
This table illustrates how a labeled standard can be used to compare the performance of different analytical methods.
Future Directions and Emerging Research Avenues for Isotope Labeled Phthalate Research
Integration of Multi-Omics Approaches with Isotopic Tracing
The integration of multi-omics approaches—genomics, transcriptomics, proteomics, and metabolomics—with isotopic tracing is poised to revolutionize our understanding of the biological effects of phthalates. By using labeled compounds like Diisononyl Phthalate-13C6,d4, researchers can trace the metabolic fate of the parent compound and its metabolites while simultaneously observing the global changes in biological systems. nih.govmdpi.com
This integrated approach allows for the elucidation of molecular mechanisms underlying phthalate-induced toxicity. For instance, studies have begun to use multi-omics to investigate the cardiac defects induced by phthalates in zebrafish embryos, revealing alterations in gene expression and DNA methylation patterns. nih.govresearchgate.net Isotopic tracing can enhance such studies by providing a direct link between the presence of specific phthalate (B1215562) metabolites in tissues and the observed molecular changes. This allows for a more definitive establishment of cause-and-effect relationships, moving beyond mere correlation. mdpi.com
Future research will likely focus on applying these integrated approaches to more complex biological models, including human cell lines and organoids, to better predict human health risks. The combination of stable isotope labeling and multi-omics will be crucial for identifying novel biomarkers of exposure and effect, providing a more holistic view of the intricate interactions between phthalates and biological systems. mdpi.comnih.gov
Key Research Findings from Multi-Omics Studies on Phthalates:
| Research Area | Key Findings | Organism/Model | Reference |
| Cardiac Defects | Phthalate exposure led to abnormal heart development, linked to altered gene expression (e.g., tbx5b, nppa) and DNA methylation changes. | Zebrafish (Danio rerio) | nih.govresearchgate.net |
| Catabolism | Multi-omics analyses identified the specific catabolic machinery and inducible gene clusters responsible for the degradation of benzyl (B1604629) butyl phthalate. | Rhodococcus sp. | nih.gov |
| Toxicological Effects | Integrated omics approaches have been shown to provide a more comprehensive overview of the modes of action of xenobiotics, facilitating the definition of adverse outcome pathways. | Macrophages | mdpi.com |
Development of Advanced Mass Spectrometry Imaging Techniques for Spatially Resolved Molecular Information
Mass spectrometry imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules within biological tissues. nih.govnih.govresearchgate.net When combined with isotope-labeled compounds, MSI can provide unprecedented insights into the localization of phthalates and their metabolites in specific organs, tissues, and even subcellular compartments. nih.govresearchgate.net
The development of advanced MSI techniques, such as those with higher spatial resolution and sensitivity, will be critical for advancing our understanding of phthalate toxicology. amolf.nl These advancements will enable researchers to pinpoint the exact locations where phthalate metabolites accumulate and exert their biological effects. nih.govnih.govresearchgate.net For example, MSI could be used to determine if specific metabolites of this compound co-localize with markers of cellular stress or damage in target organs like the liver or reproductive tissues.
Future applications of MSI in phthalate research will likely involve multi-modal imaging, combining MSI with other imaging techniques to correlate molecular distributions with histological features. researchgate.net This will provide a more complete picture of the tissue-specific effects of phthalates and help to identify vulnerable cell populations.
In-Silico Modeling of Environmental and Metabolic Transformations
In-silico modeling, or computer-based simulation, is becoming an increasingly important tool in toxicology and environmental science. mdpi.comresearchgate.net These models can be used to predict the environmental fate and metabolic transformations of phthalates, helping to fill data gaps and prioritize chemicals for further testing. mdpi.comresearchgate.netresearchgate.net
Isotopically labeled compounds play a crucial role in the development and validation of these models. mdpi.comresearchgate.net By providing precise data on the rates and pathways of phthalate metabolism and degradation, compounds like this compound can be used to parameterize and refine in-silico models, increasing their predictive accuracy. mdpi.comresearchgate.net For instance, pharmacokinetic models can simulate the absorption, distribution, metabolism, and excretion of phthalates, and these simulations can be validated using data from human studies with labeled compounds. mdpi.comindustrialchemicals.gov.au
Future research in this area will focus on developing more sophisticated models that can account for inter-individual variability in metabolism and exposure. researchgate.net Integrating data from in-vitro assays and high-throughput screening with in-silico models will also be a key area of development, leading to more efficient and ethically responsible approaches to risk assessment. researchgate.netnih.gov
Examples of In-Silico Modeling in Phthalate Research:
| Model Type | Application | Key Insights | Reference |
| Physiologically Based Pharmacokinetic (PBPK) Model | Characterized the dynamic process of DEHP and its metabolites in various organs through different intake pathways. | Demonstrated that the liver is a primary site of phthalate metabolism and accumulation. | mdpi.com |
| Integrated Exposure and Pharmacokinetic Modeling | Assessed population-scale risks of phthalates by converting product concentrations into internal dosimetry distributions. | Provided a framework for in vitro-in silico-based risk assessments. | researchgate.net |
| Molecular Docking | Investigated the interactions between various phthalates and corticosteroid-binding globulin. | Suggested potential for competitive binding and disruption of cortisol homeostasis, with long-chain phthalates showing higher binding affinity. | nih.gov |
Exploration of New Isotopic Labeling Strategies for Enhanced Pathway Elucidation
The strategic placement of stable isotopes within a molecule can provide detailed information about its metabolic fate. wikipedia.org While deuterium (B1214612) (d) and carbon-13 (13C) are commonly used, the exploration of new isotopic labeling strategies holds promise for even more detailed pathway elucidation. nih.govnih.gov
This includes the use of multiple isotope labels within the same molecule, such as in this compound, which can help to distinguish between different metabolic pathways and identify previously unknown metabolites. nih.govnih.gov For example, the presence of both 13C and deuterium labels can provide information about both the carbon skeleton and specific C-H bond cleavages during metabolism.
Future research may also involve the use of less common stable isotopes, such as oxygen-18 (18O) and nitrogen-15 (B135050) (15N), to probe specific enzymatic reactions involved in phthalate metabolism. nih.gov The development of more sophisticated analytical techniques, such as high-resolution mass spectrometry, will be essential for detecting and quantifying these multiply labeled compounds and their metabolites. rsc.org
Standardization of Research Methodologies Using Labeled Compounds for Inter-Laboratory Comparability
The widespread use of phthalates and the need to assess human exposure on a global scale necessitate the standardization of research methodologies. nih.gov Isotope-labeled compounds are essential for achieving this, as they serve as internal standards in analytical methods, ensuring accuracy and precision. nih.govnih.gov
However, significant inter-laboratory variability in the measurement of phthalate biomarkers has been reported, highlighting the need for improved standardization. nih.gov This includes the development of certified reference materials containing known concentrations of labeled and unlabeled phthalate metabolites, which can be used by laboratories to validate their methods and ensure the comparability of their results. nih.gov
Future efforts in this area will focus on international collaborations to establish standardized protocols for sample collection, storage, and analysis. nih.gov Proficiency testing schemes, where laboratories analyze the same samples and compare their results, will also be crucial for identifying and addressing sources of analytical variability. nih.govnih.gov The availability and consistent quality of isotopically labeled standards are fundamental to the success of these initiatives. nih.gov
Q & A
Q. How can researchers accurately quantify Diisononyl Phthalate-13C6,d4 in environmental matrices using isotopic dilution methods?
Isotopic dilution mass spectrometry (IDMS) is the gold standard for quantifying trace levels of this compound. This method involves spiking samples with a known concentration of the stable isotope-labeled internal standard (e.g., 100 mg/L cyclohexane solutions of DINP-d4) to correct for matrix effects and instrument variability . Gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI) is recommended due to its high sensitivity for phthalate derivatives. Calibration curves should be validated using certified reference materials (e.g., NIST-traceable standards) to ensure precision (<5% RSD) .
Q. What are the best practices for preparing and storing stable isotope-labeled DINP standards for trace analysis?
Standards should be prepared in inert solvents (e.g., nonane or cyclohexane) to minimize degradation. Stock solutions (e.g., 100 µg/mL) must be stored in amber glass vials at –20°C to prevent photodegradation and volatilization . For long-term stability, verify purity via GC-MS annually and recalibrate against freshly prepared standards. Avoid repeated freeze-thaw cycles, as this can introduce variability in low-concentration working solutions (e.g., 1 µg/mL) .
Q. Which chromatographic techniques are most effective for separating this compound from complex mixtures in biological samples?
Reverse-phase liquid chromatography (RP-LC) coupled with tandem mass spectrometry (LC-MS/MS) is optimal for polar biological matrices (e.g., urine or serum). For nonpolar environmental samples (e.g., PVC extracts), GC-MS with a DB-5MS capillary column (30 m × 0.25 mm ID) provides baseline separation of DINP isomers. Method validation should include spike-recovery experiments (80–120% recovery) and checks for co-eluting contaminants like di(2-ethylhexyl) phthalate (DEHP) .
Advanced Research Questions
Q. How can conflicting TD50 values from chronic toxicity studies of DINP be reconciled in risk assessment models?
Discrepancies in TD50 values (e.g., ranging from 146 to >1,000 mg/kg/day in rodent studies) often arise from differences in isomer composition, exposure duration, and endpoint selection (e.g., liver vs. kidney effects) . To harmonize data, apply probabilistic dose-response modeling that accounts for study heterogeneity. The Carcinogenic Potency Database (CPDB) provides standardized TD50 metrics, but researchers must adjust for species-specific metabolic rates using allometric scaling (e.g., human equivalent dose calculations) .
Q. What methodological considerations are critical when extrapolating rodent-based toxicological data on DINP to human health risk assessments?
Rodent studies often overestimate human risk due to species-specific differences in peroxisome proliferator-activated receptor (PPARα) activation. Use physiologically based pharmacokinetic (PBPK) models to account for metabolic variations, such as faster urinary excretion of mono-isononyl phthalate (MINP) metabolites in humans . Additionally, prioritize studies with exposure durations exceeding 90 days to align with chronic human exposure scenarios .
Q. What are the key data gaps in cumulative risk assessments for phthalates like DINP-13C6,d4, and how can they be addressed in future studies?
Major gaps include (1) interactions between DINP and other endocrine-disrupting chemicals (EDCs) in mixtures and (2) longitudinal data on developmental exposures. To address these, employ factorial design experiments to evaluate additive/synergistic effects and leverage longitudinal cohort studies with biomonitoring (e.g., MINP levels in maternal serum) . High-resolution metabolomics can also identify novel exposure biomarkers linked to oxidative stress pathways .
Q. How do variations in isomeric composition of DINP influence experimental outcomes in endocrine disruption studies?
Commercial DINP contains a complex mixture of branched C9 isomers (e.g., DINP-1 vs. DINP-2), which exhibit differential binding affinities to estrogen receptors (ERα/ERβ). Use isomer-resolved analytics (e.g., chiral GC columns) to characterize batches. In vitro assays (e.g., ER-CALUX) should be paired with isomer-specific dosing to clarify structure-activity relationships. Studies show that DINP-2 isomers have 3-fold higher ER antagonism than DINP-1 .
Q. What strategies can be employed to validate the absence of transgenerational effects of DINP exposure in longitudinal toxicological studies?
Multigenerational rodent studies (e.g., F0–F3 cohorts) are essential, with exposure windows covering gestation, lactation, and adulthood. Endpoints should include epigenetic markers (e.g., DNA methylation at PPARγ promoters) and germline alterations. A 2020 NTP study found no transgenerational reproductive effects at ≤500 mg/kg/day, but researchers must replicate these findings using environmentally relevant doses (e.g., 1–10 µg/kg/day) and include control groups exposed to vehicle-only formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
